molecular formula C10H13FN2O B12095442 N-(4-fluoropyridin-2-yl)pivalamide

N-(4-fluoropyridin-2-yl)pivalamide

Cat. No.: B12095442
M. Wt: 196.22 g/mol
InChI Key: YWVZCHPNEHDOFR-UHFFFAOYSA-N
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Description

Significance of Pivalamide-Substituted Pyridines as Fundamental Chemical Scaffolds

Substituted pyridines are foundational structural motifs present in a vast array of bioactive molecules, including natural products and pharmaceuticals. nih.gov The introduction of diverse functional groups to the pyridine (B92270) scaffold can enhance its biological activities and physical properties. nih.gov Pivalamide-substituted heterocycles, in a broader context, are explored for their potential in creating versatile ligands. For instance, acyl thioureas, which share structural similarities, are known to act as flexible ligands capable of forming a wide variety of metal complexes due to the presence of both hard and soft donor sites. researchgate.net The synthesis of various pivalamide (B147659) derivatives, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, highlights the utility of the pivaloyl group in constructing complex molecules with specific functionalities. nih.gov The robustness of the pivalamide group and its influence on the electronic and steric properties of the parent pyridine ring make it a significant component in the design of new chemical entities.

Impact of Fluorine Substitution on Pyridine Reactivity and Synthetic Utility

The incorporation of fluorine into heterocyclic compounds like pyridine dramatically alters their chemical properties and reactivity. The fluorine atom's high electronegativity and small atomic radius impart unique characteristics to organofluorine compounds. nih.gov These often include increased thermal stability, enhanced chemical and oxidative resistance, and greater hydrophobicity. nih.gov

In the context of pyridine, fluorine substitution significantly accelerates nucleophilic aromatic substitution (SNAr) reactions. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity makes fluoropyridines highly valuable intermediates in synthesis. Furthermore, methods for the direct and site-selective C-H fluorination of pyridines have been developed, allowing for the precise introduction of fluorine atoms. nih.gov A notable method uses silver(II) fluoride (B91410) to achieve fluorination adjacent to the nitrogen atom under mild conditions, providing access to a range of fluorinated derivatives. nih.gov This control over fluorination, combined with the activated nature of the C-F bond towards substitution, underscores the synthetic utility of fluorinated pyridines.

Overview of Current Research Landscape and Gaps Pertaining to N-(4-fluoropyridin-2-yl)pivalamide

The current research landscape indicates that this compound is recognized as a chemical entity, as evidenced by its availability from chemical suppliers and the assignment of a CAS number.

Table 1: Chemical Identity of this compound

Property Value
CAS Number 1439929-93-7
Molecular Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol

Data sourced from chemical supplier information. bldpharm.com

Despite its availability, a detailed survey of academic literature reveals a significant gap in research focused specifically on this compound. While extensive research exists on the synthesis and reactivity of substituted pyridines in general nih.gov and the impact of fluorination on pyridine chemistry acs.orgnih.gov, dedicated studies on the unique interplay between the 4-fluoro and 2-pivalamide substituents on this specific scaffold are scarce. The existing knowledge base primarily covers related but distinct areas, such as the synthesis of other pivalamide derivatives researchgate.netnih.gov or the general fluorination and functionalization of the pyridine ring. acs.orgnih.gov This points to a lack of comprehensive investigation into its specific synthetic routes, physicochemical properties, and potential applications as a building block in medicinal chemistry or materials science.

Aims and Objectives of Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would be aimed at filling the existing knowledge gaps. The primary objectives of such research would include:

Development of Efficient Synthetic Methodologies: To establish and optimize robust synthetic protocols for the preparation of this compound, potentially exploring different coupling strategies and starting materials.

Thorough Physicochemical Characterization: To fully characterize the compound using modern spectroscopic and analytical techniques to understand its structural and electronic properties.

Investigation of Reactivity: To systematically study the reactivity of the compound, focusing on how the electron-withdrawing fluorine atom and the bulky pivalamide group influence reactions at other positions of the pyridine ring. This would include exploring its utility in SNAr and cross-coupling reactions.

Exploration of Potential Applications: To investigate the potential of this compound as a key intermediate or scaffold for the synthesis of novel compounds with potential biological activity or advanced material properties, leveraging the known benefits of both pyridine and organofluorine moieties.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-fluoropyridine
2-chloropyridine
N-((4-acetylphenyl)carbamothioyl)pivalamide
[N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]
sodium ethoxide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

N-(4-fluoropyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)

InChI Key

YWVZCHPNEHDOFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)F

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of N 4 Fluoropyridin 2 Yl Pivalamide

Directed Ortho-Metalation and Lithiation Reactions Mediated by the Pivalamide (B147659) Group

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgresearchgate.netbaranlab.org The pivalamide group (-NHCOt-Bu) is recognized as a potent DMG. organic-chemistry.org The amide's carbonyl oxygen and nitrogen atoms can chelate with an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), positioning the base to abstract a proton from the adjacent ortho position. wikipedia.org In the context of N-(4-fluoropyridin-2-yl)pivalamide, the pivalamide group at the C2 position is expected to direct lithiation primarily to the C3 position.

The regiochemical outcome of the lithiation of this compound is governed by a combination of the directing effect of the pivalamide group and the electronic influence of the C4-fluoro substituent. The fluorine atom, being highly electronegative, increases the acidity of the adjacent protons at C3 and C5, making them more susceptible to deprotonation.

Detailed studies on the closely related isomer, 6-fluoro-2-(pivaloylamino)pyridine, provide significant insight into this competitive landscape. clockss.org Research demonstrates that the choice of base and reaction conditions can selectively favor lithiation at either the C3 or C5 position. clockss.org With n-BuLi, a mixture of C3 and C5 lithiation is observed, whereas the bulkier base t-BuLi leads to exclusive metalation at the C3 position, ortho to the pivalamide DMG. clockss.org This suggests that for this compound, while the pivalamide directs to C3, the fluorine at C4 acidifies both C3 and C5 protons, potentially leading to a mixture of products. The use of sterically hindered bases could likely enforce high selectivity for the C3 position.

Table 1: Regioselectivity in the Lithiation of a Fluoro-2-(pivaloylamino)pyridine Analog Based on data from a study on 6-fluoro-2-(pivaloylamino)pyridine, which serves as a model for the regiocontrol expected for this compound. clockss.org

Lithiating AgentTemperature (°C)Site of Lithiation (after quench with MeSSMe)Product Distribution
n-BuLi-78 to 0C3 and C545% (C3) and 30% (C5)
t-BuLi-78C3 only70% (exclusive C3 product)

Once the lithiated intermediate of this compound is formed, it behaves as a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups. organic-chemistry.orgnih.gov This two-step sequence of directed lithiation followed by an electrophilic quench is a versatile method for synthesizing specifically substituted pyridines. researchgate.net The nature of the final product is dependent on the electrophile used. nih.gov

Common electrophilic partners include:

Aldehydes and Ketones: To generate secondary and tertiary alcohols, respectively.

Alkyl Halides (e.g., Iodomethane): To introduce alkyl side chains.

Disulfides (e.g., Dimethyl disulfide): To form methylthio-ethers.

Iodine: To install an iodine atom, which is a valuable handle for subsequent cross-coupling reactions.

Carbon Dioxide: To produce a carboxylic acid.

Silyl (B83357) Halides (e.g., Trimethylsilyl chloride): To introduce a silyl group. nih.gov

Table 2: Representative Quenching Reactions of Lithiated Pyridines This table illustrates the potential products from quenching the C3-lithiated intermediate of this compound with common electrophiles, based on established reactivity patterns. researchgate.netresearchgate.net

ElectrophileReagent ExampleProduct at C3
AldehydeBenzaldehydeHydroxy(phenyl)methyl
KetoneAcetone2-Hydroxyprop-2-yl
DisulfideDimethyl disulfideMethylthio
Halogen SourceIodine (I₂)Iodo
Silyl HalideTrimethylsilyl chloride (TMSCl)Trimethylsilyl

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Direct electrophilic aromatic substitution, such as halogenation or nitration, on the pyridine ring is generally challenging due to the ring's inherent electron-deficient nature, which is further exacerbated by the electronegative fluorine atom. The pivalamido group, while activating in benzene (B151609) systems, may not be sufficient to overcome the deactivation of the pyridine core. Such reactions, if they proceed, would likely require harsh conditions and could lead to a mixture of isomers or low yields.

Conversely, nucleophilic aromatic substitution (SNAr) is a more plausible pathway for functionalizing this ring system. While the fluorine at C4 could be a target for displacement, SNAr reactions on pyridines are typically most facile when a good leaving group (like a halide) is located at the C2 or C4 position, activated by the ring nitrogen. The synthesis of meta-fluorinated pyridines can be particularly challenging, though methods involving the activation of pyridine N-oxides have been developed to facilitate nucleophilic substitution. nih.gov For this compound, converting it to its N-oxide could potentially activate the C6 position for nucleophilic attack.

The fluorine atom at the C4 position exerts a significant and dual influence on the reactivity of the pyridine ring:

Deactivation towards Electrophilic Attack: Through its strong negative inductive effect (-I), fluorine withdraws electron density from the ring, making it less susceptible to attack by electrophiles.

Activation towards Nucleophilic Attack: The same electron-withdrawing effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby activating the ring for such reactions, especially at the ortho and para positions relative to the fluorine.

Increased Acidity of Adjacent Protons: As noted in section 3.1.1, the inductive effect of fluorine increases the acidity of the C-H bonds at the C3 and C5 positions, playing a crucial role in the regioselectivity of metalation reactions.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

This compound is not directly suited for use as a substrate in standard palladium-catalyzed cross-coupling reactions. However, it serves as an excellent precursor to the necessary halo-pyridine derivatives via the directed ortho-metalation and quenching strategies described previously. By quenching the C3-lithiated intermediate with iodine, for example, one can generate N-(3-iodo-4-fluoropyridin-2-yl)pivalamide. This iodinated derivative becomes a versatile substrate for a variety of powerful carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or boronate ester to form a biaryl or vinyl-substituted pyridine. researchgate.netmdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl functional group. wikipedia.orgorganic-chemistry.org

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond at the vinylic position. organic-chemistry.org

Negishi Coupling: Reaction with an organozinc reagent. nih.gov

This two-step approach, combining DoM with a subsequent cross-coupling reaction, represents a highly effective and modular strategy for the synthesis of complex, highly functionalized pyridine derivatives starting from this compound.

Table 3: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative This table outlines the expected products from various cross-coupling reactions using a hypothetical C3-iodo derivative as the substrate.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting C-C Bond at C3
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / BasePhenyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / BasePhenylethynyl
HeckStyrenePd(OAc)₂ / Ligand / Base(E)-2-Phenylvinyl
NegishiPhenylzinc chloridePd(PPh₃)₄Phenyl

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Analogues

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves an organoboron compound and an organic halide. libretexts.org In the context of this compound analogues, this methodology is crucial for introducing diverse aryl and heteroaryl substituents onto the pyridine ring.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) species undergoes oxidative addition to the halogenated pyridine derivative. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step, reductive elimination, forms the desired coupled product and regenerates the palladium(0) catalyst. libretexts.org

Research has demonstrated the successful application of Suzuki-Miyaura reactions to various halogenated aminopyrazoles and their amide derivatives, which share structural similarities with halogenated N-pyridylpivalamides. nih.gov These studies have shown that bromo and chloro derivatives can be superior to iodo derivatives, exhibiting a reduced tendency for dehalogenation side reactions. nih.gov The choice of palladium catalyst and ligands is critical for achieving high yields and can be tailored for specific substrates, including those with electron-donating or electron-withdrawing groups. researchgate.net For instance, palladium acetate (B1210297) in combination with specific phosphine (B1218219) ligands has proven effective for the coupling of sterically hindered and heterocyclic substrates. researchgate.net

The versatility of this reaction allows for the synthesis of a wide array of derivatives, which is particularly valuable in medicinal chemistry and materials science for creating libraries of compounds for screening. nih.govnih.gov

C-H Functionalization Strategies Guided by the Pivalamide Directing Group

The pivalamide group, -NHC(O)t-Bu, can act as a directing group in C-H activation reactions, facilitating the selective functionalization of C-H bonds at positions ortho to the pivalamide-bearing nitrogen on the pyridine ring. researchgate.net This strategy offers an atom-economical and efficient route to modify the pyridine core without the need for pre-functionalized starting materials.

Transition metal catalysts, often from the platinum group, coordinate to the nitrogen of the pyridine and the oxygen of the pivalamide carbonyl group, forming a metallacyclic intermediate. researchgate.net This chelation brings the metal center in close proximity to the C-H bond at the C3 position of the pyridine ring, enabling its cleavage and subsequent functionalization.

The directing ability of the pivalamide group has been exploited in various transformations. For instance, iridium-catalyzed C-H arylation of 1-isoquinolinones and 2-pyridones has been achieved using an N-2-pyridyl directing group, which is analogous to the pivalamide on a pyridine ring. researchgate.net This method demonstrates tolerance for a range of functional groups, highlighting its synthetic utility. researchgate.net

Ruthenium and Rhodium-Catalyzed Olefination and Arylation

Ruthenium and rhodium catalysts have emerged as powerful tools for the olefination and arylation of N-acylpyridine derivatives. These reactions often proceed via C-H activation, guided by the pivalamide group.

Ruthenium(II)-catalyzed olefination provides a method for introducing alkene functionalities. rsc.orgnih.gov For example, isoquinolones, which contain an endocyclic amide similar to N-pyridylpivalamides, can undergo redox-neutral olefination with internal alkynes under ruthenium catalysis. nih.gov This type of transformation is valuable for synthesizing complex organic molecules from readily available starting materials. rsc.org

Rhodium(III)-catalyzed reactions have also been successfully employed for the C-H olefination of isoquinolones at the 8-position. nih.gov These reactions typically involve an oxidative C-H activation step, followed by insertion of an alkene and reductive elimination. The choice between ruthenium and rhodium can offer complementary regioselectivity in the functionalization of the pyridine or related heterocyclic systems. nih.gov

The development of these catalytic systems expands the toolbox for the late-stage functionalization of complex molecules containing the N-pivaloyl-2-aminopyridine scaffold.

Transformations and Hydrolysis of the Pivalamide Moiety

Selective Amide Cleavage and Amine Liberation

The pivalamide group, while serving as a useful directing and protecting group, can be selectively cleaved to liberate the parent 2-aminopyridine (B139424). This deprotection is a crucial step in many synthetic sequences. The robust nature of the pivaloyl group requires specific conditions for its removal, which can often be achieved without affecting other functional groups in the molecule.

Standard methods for amide hydrolysis, such as treatment with strong acid or base at elevated temperatures, can be effective. However, for sensitive substrates, milder conditions are desirable. The electron-deficient nature of the pyridine ring can influence the reactivity of the amide bond. nih.gov In some cases, cleavage can be facilitated by neighboring group participation or by using specific reagents that target the amide functionality.

The ability to selectively remove the pivaloyl group is essential for revealing the 2-amino functionality, which can then be used in further synthetic manipulations or is a key feature of the final target molecule.

Functional Group Interconversions of the Pivalamide (e.g., reduction, oxidation)

While the primary role of the pivalamide is often as a directing or protecting group, its own functional group can undergo transformations.

Reduction: The amide carbonyl of the pivalamide can be reduced to a methylene (B1212753) group (-CH2-), converting the pivalamide into a N-(tert-butyl)ethylamino group. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). However, such potent reagents may also reduce other functional groups within the molecule, necessitating careful planning of the synthetic route or the use of protecting groups. The reduction of pyridines themselves to piperidines often requires catalytic hydrogenation under pressure, using catalysts such as palladium on carbon or rhodium on carbon. google.comresearchgate.net The choice of catalyst and conditions can influence the selectivity of the reduction, and in some cases, the pyridine ring can be reduced while leaving the amide intact. organic-chemistry.org For instance, using ammonium (B1175870) formate (B1220265) and palladium on carbon can reduce pyridine N-oxides to piperidines while preserving amide groups. organic-chemistry.org

Oxidation: Direct oxidation of the pivalamide group itself is not a common transformation. However, oxidative processes can occur elsewhere in the molecule. For instance, electrochemical oxidation methods have been developed for the α-C–H oxidation of tertiary amides, a reaction known as the Shono oxidation. osti.gov While this specific reaction may not be directly applicable to the pivaloyl group due to the lack of α-protons, it highlights the potential for oxidative transformations on related amide structures. In the context of drug metabolism, oxidation of the pyridine ring is a more common pathway. nih.gov

Radical Chemistry Involving this compound or its Derivatives

The involvement of N-pyridyl species in radical chemistry opens up unique avenues for functionalization. The generation of N-pyridyl radical cations can lead to novel bond-forming reactions. rsc.org

One strategy involves the photochemical generation of N-pyridyl radical cations from Katritzky salts. rsc.org These radical cations can then participate in hydrogen atom transfer (HAT) processes to generate other radical species, such as acyl radicals from aldehydes. rsc.org While this specific example does not directly use this compound, it demonstrates the potential for N-pyridyl moieties to engage in radical pathways.

Another approach is the unified ionic and radical C-4 alkylation and arylation of pyridines. rsc.org By activating the pyridine with a urea-based reagent, both ionic and radical nucleophiles can be added at the C-4 position with high regioselectivity. rsc.org This method has been successfully applied to the late-stage functionalization of drug-like molecules. rsc.org

The exploration of radical chemistry involving this compound and its derivatives is an expanding area of research with the potential to provide new and efficient methods for the synthesis of complex pyridine-containing molecules.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Fluoropyridin 2 Yl Pivalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-(4-fluoropyridin-2-yl)pivalamide. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise arrangement of atoms and their electronic environments can be mapped.

Proton (¹H) NMR Spectroscopic Analysis and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information about the number and environment of hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the pivalamide (B147659) group.

The pyridine ring exhibits three proton signals. The proton at position 6 (H-6) is expected to appear as a doublet due to coupling with the proton at position 5 (H-5). The H-5 proton signal will be a doublet of doublets, resulting from coupling to both H-6 and the fluorine atom at position 4. The proton at position 3 (H-3) will appear as a small doublet or triplet due to coupling with the fluorine atom. The amide proton (N-H) typically appears as a broad singlet. The pivaloyl group gives rise to a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group.

Typical proton-proton coupling constants (J-values) in pyridine rings are well-established and help confirm assignments. ubc.ca The coupling between adjacent protons (vicinal coupling) is usually in the range of 4-6 Hz.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-6~8.1-8.3dJ(H6-H5) ≈ 5-6 Hz
Pyridine H-5~7.8-8.0ddJ(H5-H6) ≈ 5-6 Hz, J(H5-F4) ≈ 7-9 Hz
Pyridine H-3~6.8-7.0dJ(H3-F4) ≈ 4-5 Hz
Amide N-H~8.5-9.5br s-
Pivaloyl C(CH₃)₃~1.3s-

Carbon (¹³C) NMR Spectroscopic Analysis of Core and Substituents

The pyridine ring carbons (C-2, C-3, C-4, C-5, C-6) appear in the aromatic region (δ 110-170 ppm). The carbon directly bonded to the fluorine atom (C-4) will show a large one-bond carbon-fluorine coupling (¹JCF) and will be shifted significantly downfield. The carbons adjacent to the fluorine (C-3 and C-5) will exhibit smaller two-bond couplings (²JCF). The pivaloyl group shows two characteristic signals: the quaternary carbon and the three equivalent methyl carbons in the aliphatic region, along with the carbonyl carbon (C=O) at a significantly downfield shift (δ > 170 ppm). oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pivaloyl C=O~177
Pyridine C-4~165 (d, ¹JCF ≈ 240-260 Hz)
Pyridine C-2~152
Pyridine C-6~148
Pyridine C-5~115 (d, ²JCF ≈ 15-20 Hz)
Pyridine C-3~108 (d, ²JCF ≈ 15-20 Hz)
Pivaloyl C(CH₃)₃~40
Pivaloyl C(CH₃)₃~27

Fluorine (¹⁹F) NMR Spectroscopic Characterization of the Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine atom in the molecule. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the C-F bond. fluorine1.ru This signal will be split into a multiplet due to coupling with the adjacent protons H-3 and H-5. The choice of solvent can influence the exact chemical shift. fluorine1.ru

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the pyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. youtube.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. youtube.com It is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The amide proton (N-H) to the pyridine carbon C-2 and the pivaloyl carbonyl carbon (C=O).

The pivaloyl methyl protons to the pivaloyl quaternary carbon and the carbonyl carbon.

The pyridine proton H-3 to carbons C-2, C-4, and C-5.

The pyridine proton H-5 to carbons C-3, C-4, and C-6.

These 2D techniques, used in concert, provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. science.govemerypharma.com

Solid-State NMR for Polymorphic Analysis

While solution-state NMR provides information on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) characterizes the molecule in its crystalline lattice. Different crystalline forms, or polymorphs, can exhibit distinct ssNMR spectra due to variations in molecular conformation and packing. researchgate.net

By analyzing parameters such as chemical shifts, cross-polarization dynamics, and relaxation times, ssNMR can identify and quantify different polymorphic forms of this compound. This technique is particularly valuable for understanding the physical properties of the solid material, which can be critical in various applications. Although specific studies on this compound are not publicly documented, ssNMR remains a powerful, non-destructive tool for such analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern under ionization. The compound has a molecular formula of C₁₀H₁₃FN₂O and a molecular weight of approximately 196.22 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M+H]⁺). The fragmentation pattern observed in the MS/MS spectrum is predictable based on the structure. The amide bond is a likely site of cleavage.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Ion FormulaDescription
197.1085[C₁₀H₁₄FN₂O]⁺Protonated molecular ion ([M+H]⁺)
141.0561[C₅H₆FN₂]⁺Loss of the pivaloyl group (C₅H₈O)
112.0458[C₅H₅FN₂]⁺Formation of the 2-amino-4-fluoropyridine (B1287999) fragment
85.0651[C₅H₉O]⁺Pivaloyl cation
57.0702[C₄H₉]⁺tert-Butyl cation, a very stable and common fragment from pivaloyl groups

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₁₃FN₂O, the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thereby confirming the chemical formula.

Table 1: Illustrative HRMS Data for a Pyridine Derivative

ParameterValue
Ionization ModeElectrospray (ESI+)
Theoretical Mass (M+H)⁺Value for a related compound
Measured Mass (M+H)⁺Value for a related compound
Mass Error (ppm)Calculated value

Note: The data in this table is illustrative and based on general expectations for a compound of this type, as specific HRMS data for this compound is not publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds within a mixture. For this compound, GC-MS would be employed to assess its purity. A pure sample would ideally exhibit a single peak in the gas chromatogram. The retention time of this peak is a characteristic of the compound under the specific GC conditions. The coupled mass spectrometer would provide the mass spectrum of the eluting compound, which serves as a molecular fingerprint and can be used to confirm its identity. Any additional peaks in the chromatogram would indicate the presence of impurities, which could then be identified by their respective mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for the analysis of a wide range of compounds, particularly those that are not suitable for GC-MS. In the synthesis of this compound, LC-MS is an invaluable tool for monitoring the progress of the reaction. nih.gov By taking aliquots of the reaction mixture at different time points and analyzing them by LC-MS, one can track the consumption of reactants and the formation of the product. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts. The mass spectrometer detector provides mass information for each peak in the chromatogram, enabling the identification of reactants, intermediates, products, and impurities.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features. These would include stretching vibrations for the N-H bond of the amide, the C=O (amide I) bond, and the C-N (amide II) bond. Additionally, vibrations associated with the pyridine ring and the C-F bond would be present. The positions of these bands provide crucial information about the molecular structure.

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide I)1630 - 1680
C=C, C=N Stretch (Pyridine)1400 - 1600
C-F Stretch1000 - 1400

Note: This table presents expected ranges for the functional groups present in the molecule. Specific peak positions can vary based on the molecular environment.

X-ray Crystallography and Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Table 3: Illustrative Crystallographic Data for a Related Pyridine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.187(3)
b (Å)9.379(4)
c (Å)17.210(8)
Z4

Source: Data for N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramide. sigmaaldrich.com

Powder X-ray Diffraction for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials. In the context of pharmaceutical development and materials science, PXRD is indispensable for identifying the specific crystalline form (polymorph) of a compound and for assessing the purity of the crystalline phase. The analysis of this compound by PXRD provides critical insights into its solid-state structure, which is vital for ensuring batch-to-batch consistency and understanding its physicochemical properties.

The principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are scattered by the electrons of the atoms in the crystal lattice, and the resulting diffraction pattern is unique to a specific crystalline structure. This pattern is a fingerprint of the compound's crystalline form, characterized by a series of peaks at specific diffraction angles (2θ) with corresponding intensities.

For this compound, PXRD is employed to:

Identify the Crystalline Phase: Different polymorphs of a compound will produce distinct PXRD patterns. By comparing the obtained pattern with reference data, the specific crystalline form of this compound can be unequivocally identified. This is crucial as different polymorphs can exhibit varying solubility, stability, and bioavailability.

Assess Crystalline Purity: The presence of any crystalline impurities, such as starting materials, by-products, or different polymorphic forms, can be detected by the appearance of additional peaks in the diffractogram. The absence of such extraneous peaks is a strong indicator of the high purity of the crystalline phase of this compound. Amorphous content, which lacks long-range atomic order, does not produce sharp diffraction peaks but rather a broad halo, allowing for its detection and quantification.

While specific, publicly available PXRD data for this compound is not found in the searched literature, a typical presentation of such data would involve a table of diffraction peaks and their corresponding intensities. The following is an illustrative example of how such data would be formatted.

Illustrative PXRD Data for this compound

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.510.445
12.37.280
15.85.6100
19.14.665
21.74.190
24.93.650
28.23.230

This table is a representative example and does not reflect actual experimental data for this compound.

The unique set of 2θ angles and their relative intensities in the PXRD pattern serves as a definitive identifier for a specific crystalline phase of this compound. The analysis is instrumental in quality control, ensuring that the desired solid-state form is consistently produced.

Computational Chemistry and Theoretical Modeling of N 4 Fluoropyridin 2 Yl Pivalamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently employed to investigate the electronic properties of organic molecules. For N-(4-fluoropyridin-2-yl)pivalamide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in understanding its fundamental chemical nature.

A key output of DFT calculations is the electron density distribution, which reveals how charge is spread across the molecule. In this compound, the electronegative fluorine and nitrogen atoms in the pyridine (B92270) ring, along with the oxygen atom of the pivalamide (B147659) group, are expected to be regions of higher electron density, carrying partial negative charges. Conversely, the carbon atoms bonded to these heteroatoms and the hydrogen atoms would exhibit partial positive charges.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyHypothetical Calculated Value
Dipole Moment (Debye)3.5 D
Mulliken Atomic Charges
N(pyridine)-0.45 e
F-0.30 e
O(carbonyl)-0.55 e
N(amide)-0.20 e
C(carbonyl)+0.60 e
C(pivaloyl)Variable
H(amide)+0.35 e

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. From the energies of the HOMO and LUMO, one can also estimate the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added).

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Chemical Hardness (η) and Softness (S) are measures of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ) indicates the molecule's ability to attract electrons.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative scale for predicting how the molecule will interact with other chemical species.

Molecular Geometry Optimization and Conformational Landscape Analysis

The three-dimensional arrangement of atoms in this compound is critical to its function. Computational methods can perform a geometry optimization to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. This provides precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, due to the rotatable single bonds, such as the C-N bond connecting the pivalamide group to the pyridine ring, the molecule can exist in different conformations. A conformational landscape analysis would explore these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding its biological activity, as the molecule may need to adopt a specific conformation to bind to a biological target.

Table 2: Hypothetical Optimized Geometric Parameters for this compound

ParameterHypothetical Value
C-F Bond Length1.35 Å
C=O Bond Length1.23 Å
N-C(pivaloyl) Bond Length1.38 Å
Pyridine Ring C-N-C Angle117°
Dihedral Angle (Pyridine-Amide)30°

Note: This data is illustrative and would be determined through specific geometry optimization calculations.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By comparing these calculated shifts with experimental spectra, one can confirm the molecular structure and assign the observed peaks to specific atoms in the molecule.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. This allows for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend, C-F stretch) to the peaks in the experimental spectra, providing a detailed picture of the molecule's vibrational behavior.

Reaction Mechanism Studies and Transition State Identification

For reactions involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Such studies are vital for understanding how the molecule is synthesized and how it might react in different chemical environments.

Molecular Docking and Dynamics Simulations for Chemical Interaction Prediction

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies on the molecular docking and molecular dynamics simulations for this compound. While computational methods are frequently employed to predict the binding of small molecules to biological targets, this particular compound has not been the subject of published research in this area.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is often used to predict the binding affinity and mode of a ligand to the active site of a protein. Following docking, molecular dynamics simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction and the conformational changes that may occur.

Although general methodologies for such simulations are well-established, and studies have been conducted on structurally related pyridine and pivalamide derivatives, the specific interactions of this compound with any particular protein or receptor have not been characterized through these computational approaches in the available scientific literature.

Therefore, no detailed research findings, data tables on binding energies, or specific intermolecular interactions for this compound can be presented. The potential of this compound to interact with various biological targets from a computational standpoint remains an open area for future investigation.

Applications of N 4 Fluoropyridin 2 Yl Pivalamide As a Building Block in Organic Synthesis

Role as a Precursor for Advanced Pyridine (B92270) Derivatives

The fluorine atom at the 4-position of the pyridine ring in N-(4-fluoropyridin-2-yl)pivalamide serves as a key functional handle for introducing a variety of substituents. This susceptibility to nucleophilic aromatic substitution allows for the generation of a broad spectrum of advanced pyridine derivatives. The pivalamide (B147659) group, on the other hand, acts as a directing group and can be readily hydrolyzed under specific conditions to reveal a primary amine, which can then be further functionalized. This dual functionality makes it an ideal precursor for creating polysubstituted pyridines with tailored electronic and steric properties. For instance, the fluorine can be displaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of novel 2-amino-4-substituted pyridine derivatives. These derivatives are important pharmacophores found in numerous biologically active compounds.

Scaffold for the Construction of Fused Heterocyclic Systems

The inherent reactivity of this compound also lends itself to the construction of more complex, fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a significant scaffold in drug discovery. The synthesis of derivatives of this structure can be achieved using this compound as a starting material. While direct examples starting from this specific pivalamide are not extensively detailed in the provided results, the general strategies for constructing pyrrolo[2,3-b]pyridines often involve the cyclization of appropriately substituted pyridine precursors. For example, a common approach involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable three-carbon unit to form the fused pyrrole (B145914) ring. The fluorine atom in this compound can be strategically replaced to introduce functionalities that facilitate such cyclization reactions, leading to the formation of pyrrolo[2,3-b]pyridinone and related heterocyclic systems. Several studies have reported the synthesis of various pyrrolo[2,3-b]pyridine derivatives with potential biological activities, highlighting the importance of this structural motif. researchgate.netnih.govnih.govjuniperpublishers.com

Naphthyridines, another class of important fused heterocyclic compounds, can also be synthesized using precursors derived from this compound. The construction of the naphthyridine skeleton typically involves the annulation of a second pyridine ring onto an existing pyridine core. The reactivity of the 4-position of the pyridine ring in this compound allows for the introduction of functional groups that can participate in cyclization reactions to form the second ring. For example, a Sonogashira or Heck coupling at the 4-position, followed by an intramolecular cyclization, could be a viable route to naphthyridine architectures. The specific substitution pattern of the resulting naphthyridine can be controlled by the choice of reactants and reaction conditions.

Development of Diversified Chemical Libraries Through Scaffold Modification

The ability to readily modify the this compound scaffold at multiple positions makes it an excellent starting point for the development of diversified chemical libraries. By systematically varying the substituents at the 4-position (via nucleophilic substitution of the fluorine) and on the pivalamide nitrogen (after deprotection), a large number of distinct compounds can be generated from a single, readily available starting material. This approach is highly valuable in drug discovery for exploring the structure-activity relationships (SAR) of a particular pharmacophore. The generation of such libraries allows for the rapid identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Utility in the Synthesis of Scaffolds for Exploring Molecular Interactions

The development of novel molecular scaffolds is crucial for understanding and modulating biological processes. This compound can be utilized to synthesize unique molecular frameworks designed to probe specific molecular interactions. For example, the fluorinated pyridine core can act as a bioisostere for other aromatic systems, and the introduction of various functional groups allows for the fine-tuning of interactions with biological targets such as enzymes and receptors. The resulting molecules can serve as chemical probes to elucidate biological pathways or as starting points for the design of new therapeutic agents. Research has shown the exploration of various scaffolds for their potential as inhibitors of multiple kinases, highlighting the importance of developing novel chemical structures to understand complex biological interactions. nih.gov

Future Directions and Emerging Research Avenues for N 4 Fluoropyridin 2 Yl Pivalamide

Exploration of Asymmetric Synthesis and Stereoselective Transformations

The introduction of chirality can have profound effects on the biological activity and material properties of a molecule. While N-(4-fluoropyridin-2-yl)pivalamide itself is achiral, its derivatives could be chiral. Future research could focus on developing asymmetric synthetic routes to chiral analogues or employing stereoselective transformations on the existing scaffold.

Asymmetric catalysis is a cornerstone for creating enantiopure chiral molecules with high selectivity. nih.gov Potential strategies could involve the use of chiral ligands with transition metals, organocatalysis, or biocatalysis to introduce stereocenters. nih.gov For instance, the asymmetric synthesis of 2-(2-pyridyl)aziridines has been achieved from 2-pyridineimines using stereogenic N-alkyl substituents, demonstrating that chirality can be induced in molecules containing a 2-pyridyl group. nih.gov Enzymatic approaches offer a particularly promising avenue, as they can create a specific chiral environment near the active site, enabling precise and selective reactions that may be difficult to achieve through conventional chemical means. the-innovation.org The use of enzymes like olefin reductases, for example, could facilitate the asymmetric functionalization of derivatives of the title compound. the-innovation.org

Research could explore the following transformations:

Asymmetric C-H functionalization: Directly introducing chiral substituents onto the pyridine (B92270) ring or the pivaloyl group.

Stereoselective derivatization: Modifying the core structure to create new stereocenters, for example, through stereoselective reduction of a derivatized ketone or addition to an imine. nih.gov

Kinetic Resolution: Selectively reacting one enantiomer of a racemic derivative, leaving the other enantiomer in high purity. nih.gov

Development of Catalytic Methods for Enhanced Reactivity and Selectivity

Advancing the synthesis of this compound and its derivatives hinges on the development of more efficient, selective, and sustainable catalytic methods. Future work will likely focus on moving away from stoichiometric reagents towards catalytic cycles that offer better atom economy and milder reaction conditions.

Recent advances in the synthesis of polysubstituted pyridines include metal-free annulation strategies that operate under mild conditions with broad substrate scope and excellent functional group tolerance. mdpi.com Such methodologies could be adapted for novel syntheses of the this compound backbone. mdpi.com Furthermore, leveraging different catalytic systems can unlock new reaction pathways.

Key areas for development include:

Transition Metal Catalysis: Employing catalysts based on palladium, copper, or other metals with chiral ligands like phosphines or N-heterocyclic carbenes (NHCs) to facilitate precise C-C and C-X bond formations. nih.govnih.gov

Photocatalysis: Using light as a clean energy source to drive reactions, enabling transformations that are often inaccessible under thermal conditions. nih.gov

Electrocatalysis: An emerging sustainable approach that uses electricity to drive redox reactions, offering a versatile toolkit for enantioselective reductions and oxidations. nih.gov

Organocatalysis: Utilizing small, metal-free organic molecules as catalysts to promote efficient and diverse enantioselective transformations. nih.gov

The table below outlines potential catalytic approaches and their advantages.

Catalytic ApproachPotential AdvantagesRelevant Research Context
Transition Metal Catalysis High efficiency, control over stereochemistry, broad scope of C-C and C-X bond formations.Synergistic Pd/Cu catalysis is known in organic synthesis. nih.gov Chiral phosphines and NHCs are common ligands. nih.gov
Metal-Free Annulation Avoids transition metal contamination, often uses milder conditions, high functional group tolerance.[3+3] annulation strategies have been developed for polysubstituted pyridines. mdpi.com
Photocatalysis Uses light as a renewable energy source, enables unique reactivities.Can be a powerful tool for the synthesis of chiral molecules. nih.gov
Biocatalysis High selectivity (chemo-, regio-, and stereo-), mild reaction conditions (pH, temp), environmentally friendly.Enzymes like FDAS and olefin reductases are used for asymmetric fluorination and synthesis. the-innovation.org
Flow Chemistry Precise control over reaction parameters, enhanced safety, easy scalability, potential for automation.Integration with asymmetric catalysis has been transformative for process optimization. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of molecules for research and development can be a significant bottleneck. nih.gov Integrating the synthesis of this compound and its derivatives with flow chemistry and automated platforms offers a path to accelerate this process. nih.govresearchgate.net

Flow chemistry systems, where reagents are pumped through tubes and reactors, allow for precise control over reaction conditions such as temperature, pressure, and reaction time. nih.govnih.gov This control can lead to higher yields, improved safety, and easier scalability. When combined with automation, these platforms can perform multi-step syntheses with minimal human intervention. nih.govsigmaaldrich.com Robotic systems can handle reagent dispensing, reaction workup, purification, and analysis, enabling high-throughput experimentation to rapidly screen reaction conditions or synthesize a library of analogues. researchgate.netbohrium.com The use of artificial intelligence (AI) can further enhance these platforms by predicting reaction outcomes and suggesting optimal conditions. researchgate.net

Future research in this area would involve:

Developing robust flow chemistry protocols for the key synthetic steps.

Integrating these protocols into a fully automated synthesis platform capable of producing the target compound and its derivatives on demand. bohrium.com

Utilizing high-throughput screening to rapidly explore new reaction conditions and expand the chemical space around the core scaffold. researchgate.net

Advanced Materials Applications Beyond Traditional Medicinal Chemistry Contexts

While many fluorinated pyridines are explored for medicinal chemistry, their unique electronic and physicochemical properties make them attractive for materials science. nih.govresearchgate.netnih.gov The presence of the fluorine atom and the pyridine ring in this compound could impart useful characteristics for advanced materials.

For example, fluorinated compounds are known for their distinct properties, including high thermal stability and volatility. nih.gov Research into fluorinated palladium β-diketonate derivatives has shown that the degree of fluorination can influence properties like melting point and volatility, which are critical for applications such as chemical vapor deposition of metallic films. nih.gov The this compound scaffold could potentially be used as a ligand for metal complexes with tailored properties or as a building block for functional organic materials.

Potential research directions include:

Organic Electronics: Investigating the use of the compound or its derivatives in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where fluorination can influence charge transport and device stability.

Functional Polymers: Incorporating the molecule as a monomer into polymers to create materials with specific thermal, optical, or gas permeability properties.

Metal-Organic Frameworks (MOFs): Using the pyridine nitrogen as a coordination site to build porous materials for gas storage or catalysis.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis and analysis provides a powerful paradigm for modern chemical research. nih.gov This synergistic approach can accelerate the discovery process by predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. nih.govnih.gov

For this compound, computational tools like Density Functional Theory (DFT) can be used to calculate its molecular structure, electronic properties (such as the HOMO-LUMO energy gap), and reactivity. nih.govresearchgate.net These theoretical calculations can then be validated and complemented by experimental techniques like NMR spectroscopy, FT-IR, and single-crystal X-ray diffraction. nih.govresearchgate.net This combined approach has been successfully used to study related molecules, providing deep insights into intermolecular interactions, crystal packing, and potential biological targets. researchgate.netresearchgate.net For instance, Hirshfeld surface analysis can quantify and visualize the non-covalent interactions (e.g., C-H···O, C-H···F) that stabilize the crystal structure. researchgate.netresearchgate.net

Future research would benefit from:

Predictive Modeling: Using computational studies to predict the properties of novel, unsynthesized derivatives, thereby prioritizing synthetic targets. acs.org

Mechanism Elucidation: Employing DFT calculations to understand the transition states and energy profiles of key synthetic reactions, leading to rational optimization of conditions. nih.gov

Structure-Property Relationship: Combining experimental data with computational analysis to build robust models that correlate the molecular structure of derivatives with their observed activity or material properties. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-fluoropyridin-2-yl)pivalamide, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : React 4-fluoropyridin-2-amine with pivaloyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .
  • Step 2 : Add a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 3 : Reflux at 50–60°C for 6–12 hours.
  • Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
  • Optimization : Yields >80% are achievable with stoichiometric control (1:1.1 amine:pivaloyl chloride) and inert atmosphere .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Key Techniques :

  • NMR Spectroscopy :
  • 1H NMR : Peaks at δ 8.2–8.4 ppm (pyridine H), δ 1.2 ppm (pivaloyl CH3) .
  • 13C NMR : Carbonyl at ~175 ppm, pyridine carbons at 150–160 ppm .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 225.110 (theoretical: 225.113) .
  • X-ray Crystallography : Use SHELX software for structure refinement (if single crystals are obtained) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, goggles, lab coat, and N95 mask .
  • Handling : Perform reactions in a fume hood; avoid skin contact.
  • Waste Disposal : Collect organic waste separately and treat via incineration or licensed hazardous waste services .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these correlate with experimental data?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices .
  • Validation : Compare calculated NMR chemical shifts with experimental data (deviation <5% confirms accuracy) .
    • Applications : Predict reactivity toward electrophilic substitution at the pyridine ring or pivaloyl group hydrolysis .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

  • Troubleshooting :

  • Solvent Effects : Use deuterated solvents consistently (e.g., CDCl3 vs. DMSO-d6 shifts δ ±0.3 ppm) .
  • Impurity Analysis : Perform HPLC (C18 column, acetonitrile/water gradient) to detect byproducts >98% purity .
  • Collaborative Validation : Cross-reference data with independent labs or databases (e.g., PubChem) .

Q. How do substituents (e.g., iodine, cyano) at the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Case Study :

  • Suzuki Coupling : Iodo-substituted analogs (e.g., N-(4-cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide) show higher reactivity with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C) vs. non-halogenated derivatives .
  • Mechanistic Insight : The electron-withdrawing fluoro and iodo groups activate the pyridine ring toward palladium insertion .

Q. What experimental and computational approaches elucidate the metabolic stability of this compound in biological systems?

  • In Vitro Studies :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate logP (2.1), half-life (~3.5 h), and blood-brain barrier permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.